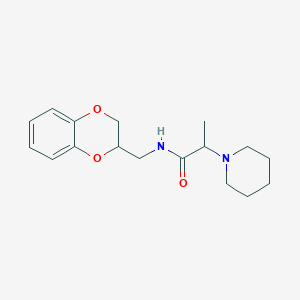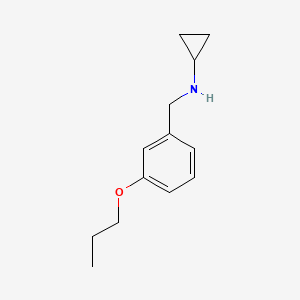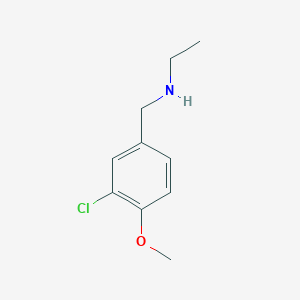amine](/img/structure/B4453734.png)
[(3-chloro-4-methoxyphenyl)methyl](piperidin-4-ylmethyl)amine
Descripción general
Descripción
(3-chloro-4-methoxyphenyl)methylamine is an organic compound that features a piperidine ring attached to a benzene ring substituted with a chlorine atom and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-methoxyphenyl)methylamine typically involves the following steps:
Formation of the Benzyl Chloride Intermediate: The starting material, 3-chloro-4-methoxybenzyl alcohol, is converted to 3-chloro-4-methoxybenzyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-chloro-4-methoxyphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base.
Major Products
Oxidation: 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-chloro-4-methoxyphenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and the development of new ligands for biological targets.
Industrial Applications: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-chloro-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with the active site of enzymes or receptors, while the benzene ring with its substituents can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(3-chloro-4-methylphenyl)methylamine: Similar structure but with a methyl group instead of a methoxy group.
(3-chloro-4-fluorophenyl)methylamine: Similar structure but with a fluorine atom instead of a methoxy group.
(3-chloro-4-hydroxyphenyl)methylamine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(3-chloro-4-methoxyphenyl)methylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications.
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-18-14-3-2-12(8-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-3,8,11,16-17H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFRLPGRPMXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2CCNCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B4453688.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B4453703.png)
![N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B4453726.png)
![(3-chloro-4-methoxybenzyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4453737.png)
![[(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE](/img/structure/B4453741.png)
![[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine](/img/structure/B4453742.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4453752.png)

